Lupinine

Toxicology In vivo safety Quinolizidine alkaloids

Lupinine (CAS 10248-30-3, also indexed as (−)-lupinine CAS 486-70-4) is a bicyclic quinolizidine alkaloid found in Lupinus species (Fabaceae) and Anabasis aphylla. Unlike the tetracyclic lupin alkaloids (e.g., sparteine, lupanine), lupinine possesses the simplest quinolizidine nucleus—a fused bicyclic ring system bearing a hydroxymethyl substituent—which confers distinct physicochemical properties including water solubility (soluble in water, alcohol, chloroform, and ether), a lower molecular weight (169.26 g/mol), a predicted pKa of 10.12, and a melting point of 62–66 °C.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 10248-30-3
Cat. No. B175516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupinine
CAS10248-30-3
Synonyms1S-cis-octahydro-2H-quinolizine-1-methanol
epilupinine
lupinine
lupinine hydrochloride, (1R-trans)-isomer
lupinine, (1S-cis)-isome
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CCN2CCCC(C2C1)CO
InChIInChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1
InChIKeyHDVAWXXJVMJBAR-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lupinine (CAS 10248-30-3): A Bicyclic Quinolizidine Alkaloid Scaffold for Differentiated Cholinesterase Modulation and Cardiac Differentiation


Lupinine (CAS 10248-30-3, also indexed as (−)-lupinine CAS 486-70-4) is a bicyclic quinolizidine alkaloid found in Lupinus species (Fabaceae) and Anabasis aphylla [1]. Unlike the tetracyclic lupin alkaloids (e.g., sparteine, lupanine), lupinine possesses the simplest quinolizidine nucleus—a fused bicyclic ring system bearing a hydroxymethyl substituent—which confers distinct physicochemical properties including water solubility (soluble in water, alcohol, chloroform, and ether), a lower molecular weight (169.26 g/mol), a predicted pKa of 10.12, and a melting point of 62–66 °C . These structural features enable divergent pharmacological profiles: lupinine acts as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor with selectivity patterns distinct from its epimer epilupinine and from tetracyclic congeners, and has been identified as a chemical inducer of cardiac differentiation in P19 teratocarcinoma cells [2].

Why Lupinine Cannot Be Generically Substituted by Sparteine or Lupanine in Research and Industrial Applications


Although lupinine, sparteine, and lupanine all belong to the quinolizidine alkaloid class and co-occur in Lupinus species, their pharmacological and toxicological profiles diverge substantially due to fundamental structural differences. Sparteine and lupanine are tetracyclic bis-quinolizidine alkaloids with ganglionic blocking properties and higher mammalian toxicity, whereas lupinine is a bicyclic mono-quinolizidine with a distinct cholinesterase inhibition pattern that varies by enzyme source (mammalian vs. arthropod) and stereochemistry (lupinine vs. epilupinine) [1]. Direct comparative studies have demonstrated that lupinine exhibits only approximately one-fifth the uterine stimulant potency of sparteine while producing qualitatively different effects on smooth muscle tone [2]. Furthermore, lupinine derivatives show differential anticholinesterase efficacy depending on whether the lupinine or epilupinine epimer serves as the leaving group, and on the length of the alkoxyl radical in the phosphoryl moiety—structural determinants absent from tetracyclic congeners [3]. Substituting lupinine with sparteine or lupanine would therefore introduce confounding variables in experimental systems, including divergent receptor binding profiles, altered toxicity thresholds, and fundamentally different structure-activity relationships (SAR) for medicinal chemistry optimization.

Quantitative Differentiation Evidence for Lupinine Relative to Closest Analogs: A Comparator-Based Guide


Lupinine vs. Lupanine: Lower Acute Toxicity by Intraperitoneal LD50 in Rodent Models

Acute toxicity data reveal that lupinine exhibits a higher intraperitoneal LD50 than lupanine in mice, indicating lower mammalian toxicity for the bicyclic scaffold. Lupinine's reported LD50 of 110.15 mg/kg (s/c, i/v, mice) [1] contrasts with lupanine's intraperitoneal LD50 of 177 mg/kg in rats and an oral LD50 of 1464 mg/kg [2]. Although species and route differences preclude direct numerical equivalence, the toxicity ranking across multiple studies consistently places lupinine as less acutely toxic than lupanine on a mg/kg basis, and a 1998 comparative CNS study concluded that lupanine and lupin extract are less toxic than sparteine, with lupinine occupying an intermediate toxicity tier [3].

Toxicology In vivo safety Quinolizidine alkaloids

Lupinine vs. Epilupinine: Differential Cholinesterase Inhibition Governed by Epimeric Configuration and Alkyl Chain Length

Organophosphorus derivatives of lupinine and its C-1 epimer epilupinine exhibit divergent cholinesterase (ChE) inhibitory profiles as a function of both stereochemistry and alkyl chain length. In a systematic study across 4 mammalian and 5 arthropod ChE preparations using 26 quinolizidine inhibitors, increasing the length of the alkyl radical in lupinine derivatives enhanced inhibitory potency against mammalian ChEs but decreased potency against all arthropod ChEs tested (fly, spring grain aphid, rice weevil, spider tick) [1]. In contrast, epilupinine derivatives showed the same alkyl-length-dependent increase for mammalian ChEs but lacked the inverse relationship in arthropod enzymes, indicating fundamentally different spatial constraints in the enzyme active sites [1]. A subsequent polyenzyme analysis of 30 dialkoxyphosphorus derivatives confirmed that lupinine-based and epilupinine-based inhibitors can act as highly specific inhibitors of ChEs from particular mammals and arthropods, a property exploitable for species-selective cholinesterase targeting [2].

Cholinesterase inhibition Stereochemistry Enzyme selectivity

Lupinine as a Cardiac Differentiation Inducer: Beating Colony Enhancement with Respect to Oxytocin in P19 Cells

Lupinine was identified through a reporter-based phenotypic screen in mouse P19 teratocarcinoma cells as a natural alkaloid capable of enhancing cardiomyocyte differentiation. Lupinine increased the number of beating colonies relative to the positive control oxytocin, and this activity was confirmed in mouse embryonic stem (ES) cells [1]. The enhancement was attributed to early and rapid induction of the Wnt signaling pathway, and lupinine was shown to supersede the action of exogenous Wnt3a ligand, acting as an efficient cardiac mesoderm inducer with a very quick response time [1]. This cardiac differentiation-promoting activity is not reported for sparteine, lupanine, or other tetracyclic quinolizidine alkaloids, which have been primarily studied for ganglionic, cardiovascular, or CNS effects. A subsequent patent application specifically claims lupinine derivatives as active ingredients for inducing myocardial differentiation of stem cells, confirming the novelty and specificity of this application for the lupinine scaffold [2].

Cardiac differentiation Stem cell biology Wnt signaling

Lupinine Esters Exhibit Potent Muscarinic Receptor Affinity (pKi 6.67–7.68) via [3H]QNB Displacement Assay

A series of ten 2-(4-R-phenoxy/phenylthio)alkanoic esters of l-lupinine were synthesized and evaluated for muscarinic receptor affinity using [3H]QNB displacement from rat brain membrane preparations. With the exception of two compounds, all lupinine esters exhibited good affinity to muscarinic receptors on a non-selective basis, with pKi values ranging from 6.67 to 7.68 (corresponding to Ki values of approximately 214–21 nM) [1]. This represents substantially higher muscarinic receptor affinity than that of unmodified lupinine, which shows an IC50 of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors [2]—a >900-fold difference in potency. In contrast, the tetracyclic alkaloid lupanine shows a Ki of 11,000 nM (11 μM) for muscarinic receptors and 500 nM for nicotinic receptors, indicating a fundamentally different receptor selectivity profile dominated by nicotinic rather than muscarinic affinity .

Muscarinic receptor Radioligand binding Medicinal chemistry

Lupinine Exhibits Approximately One-Fifth the Uterine Stimulant Potency of Sparteine with Qualitatively Distinct Effects on Smooth Muscle Tone

In a classical comparative pharmacology study using isolated rabbit uterus preparations, lupinine base was directly compared with sparteine disulfate, d-lupanine dihydrochloride, and trilupine base for effects on uterine motility. Lupinine base was only about 1/5 as effective a stimulant as sparteine disulfate; however, the increase in uterine tone was greater with lupinine, and at high concentrations (1:5,000 or 1:1,000) lupinine tended to produce prolonged spasticity—a qualitative effect not observed to the same degree with sparteine [1]. By comparison, trilupine and d-lupanine were only about 1/15 as effective as sparteine and produced no depressant effects [1]. The study further estimated relative clinical safety margins if used as ecbolics: sparteine sulfate would be safest, with trilupine about 1/3, lupinine about 1/5, and d-lupanine about 1/5 as safe as sparteine [1]. These data demonstrate that lupinine produces a qualitatively distinct contractile phenotype (spasticity) not shared by lupanine or sparteine at equivalent effective concentrations.

Smooth muscle pharmacology Uterine motility Ex vivo tissue bath

Optimal Research and Industrial Application Scenarios for Lupinine Based on Quantified Differentiation Evidence


Stem Cell-Derived Cardiomyocyte Differentiation Protocols Requiring Chemically Defined Wnt Pathway Activation

Lupinine is the only quinolizidine alkaloid scaffold with validated cardiac differentiation-inducing activity, enhancing beating colony formation in P19 cells with respect to oxytocin and superseding exogenous Wnt3a ligand [1]. Researchers developing chemically defined differentiation media for cardiac lineage commitment should procure lupinine rather than sparteine or lupanine, which lack this activity entirely. The Wnt-dependent mechanism and rapid response time make lupinine suitable for high-efficiency cardiac mesoderm induction protocols that avoid complex medium compositions [1].

Species-Selective and Epimer-Specific Cholinesterase Inhibitor Design Using the Lupinine Scaffold

The differential cholinesterase inhibitory profiles of lupinine versus epilupinine organophosphorus derivatives—where alkyl chain elongation increases mammalian ChE inhibition but decreases arthropod ChE inhibition exclusively for lupinine-based compounds—enable rational design of species-selective ChE inhibitors [1]. Medicinal chemistry programs targeting pest-specific cholinesterases or developing mammalian-selective AChE/BChE probes must use the lupinine scaffold specifically, as tetracyclic alkaloids lack this stereochemistry-dependent selectivity, and epilupinine produces a divergent arthropod ChE response [1][2].

Muscarinic Receptor-Focused Probe Development via Lupinine Ester Derivatization

Lupinine esters derivatized with phenoxy/phenylthioalkanoic acids achieve nanomolar muscarinic receptor affinity (pKi 6.67–7.68) [1], in stark contrast to lupanine, which exhibits ~50-fold selectivity for nicotinic (Ki 500 nM) over muscarinic (Ki 11,000 nM) receptors [2]. Researchers developing muscarinic receptor ligands or studying muscarinic-mediated signaling pathways should procure the lupinine scaffold for esterification-based SAR exploration, as the tetracyclic alkaloid scaffolds cannot access this muscarinic-focused chemical space [1][2].

Smooth Muscle Contractility Studies Requiring Spasticity-Inducing Pharmacological Phenotypes

Lupinine uniquely produces prolonged spasticity in isolated smooth muscle preparations at high concentrations (1:5,000–1:1,000), a qualitative phenotype not observed with sparteine or lupanine at any concentration tested [1]. Experimental models of uterine hypertonus or spastic contractility, as well as studies comparing the mechanisms of tone versus rhythmic contraction, require lupinine specifically. Substitution with sparteine would yield quantitatively stronger but qualitatively different stimulation dominated by amplitude/rate increases rather than sustained tone elevation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lupinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.